Cas no 2171633-60-4 (4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

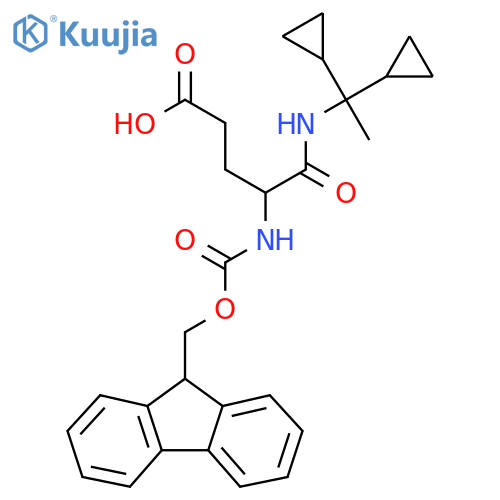

2171633-60-4 structure

商品名:4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

- 2171633-60-4

- EN300-1529585

- 4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

-

- インチ: 1S/C28H32N2O5/c1-28(17-10-11-17,18-12-13-18)30-26(33)24(14-15-25(31)32)29-27(34)35-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,17-18,23-24H,10-16H2,1H3,(H,29,34)(H,30,33)(H,31,32)

- InChIKey: KDLBDIXKVYOJTI-UHFFFAOYSA-N

- ほほえんだ: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)(C1CC1)C1CC1

計算された属性

- せいみつぶんしりょう: 476.23112213g/mol

- どういたいしつりょう: 476.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 11

- 複雑さ: 773

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4

4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1529585-0.25g |

4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171633-60-4 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1529585-2.5g |

4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171633-60-4 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1529585-10.0g |

4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171633-60-4 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1529585-0.05g |

4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171633-60-4 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1529585-5000mg |

4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171633-60-4 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1529585-50mg |

4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171633-60-4 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1529585-1000mg |

4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171633-60-4 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1529585-1.0g |

4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171633-60-4 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1529585-5.0g |

4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171633-60-4 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1529585-500mg |

4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171633-60-4 | 500mg |

$3233.0 | 2023-09-26 |

4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

2171633-60-4 (4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid) 関連製品

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量